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Compound of Interest

Compound Name: 1,4-Dibutoxy-2-nitrobenzene
CAS No.: 135-15-9
Cat. No.: B085890
Get Quote
. J

Executive Summary

This guide details the electron ionization (El) fragmentation behavior of 1,4-Dibutoxy-2-
nitrobenzene (C14H21NO4, MW 267.32).[1] This compound represents a class of dialkoxy
nitrobenzenes often used as intermediates in the synthesis of liquid crystals and
pharmaceutical precursors.

The mass spectrum of this molecule is governed by three competing mechanistic drivers:
o McLafferty-type Rearrangements: Driven by the labile butyl ether chains.

« Nitro-Group Ortho Effects: Specific interactions between the nitro group and the adjacent
butoxy moiety.

+ Aromatic Stability: Retention of the benzene core at lower m/z values.

Researchers should anticipate a spectrum dominated by even-electron rearrangement ions
(alkene losses) rather than simple radical cleavages, with a low-intensity molecular ion.[1]
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Experimental Protocol: GC-MS Acquisition

To ensure reproducible fragmentation patterns suitable for library matching or structural
verification, the following acquisition parameters are recommended.

Sample Preparation

e Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols
(MeOH/EtOH) to prevent transesterification or solvent-adduct formation in the injector port.

e Concentration: 10-50 pg/mL (ppm).

e Filtration: 0.2 um PTFE filter to remove particulates.[1]

Instrument Parameters (Standard EIl)

Parameter Setting Rationale

Standard 70 eV energy for

lonization Source Electron lonization (EI) ) ]
library reproducible spectra.
Prevents condensation of
Source Temp 230°C semi-volatiles; minimizes

thermal degradation.

Ensures rapid transport of the
Transfer Line 280°C high-boiling analyte (BP
>300°C est).

Captures M+ and all diagnostic
Scan Range m/z 40 — 350 )
low-mass aromatic fragments.

Col 5% Phenyl-methylpolysiloxane  Standard non-polar phase for
olumn
(e.g., DB-5MS) aromatic separation.[1]

Fragmentation Analysis & Interpretation

The fragmentation of 1,4-Dibutoxy-2-nitrobenzene is distinct due to the presence of two large
alkyl chains and an ortho-nitro group. The analysis is broken down by m/z regions.[2][3][4][5][6]

[7]
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The Molecular lon Region (m/z 267)

e Observation: The molecular ion (M*, m/z 267) is expected to be weak or barely visible (<5%
relative abundance).[1]

e Mechanism: The butyl chains are highly labile. The ionization energy is rapidly dissipated
through the cleavage of the C-O alkyl bonds via rearrangement, depleting the molecular ion
population.[1]

Primary Fragmentation: The "Double McLafferty"
Cascade

The most dominant feature of the spectrum arises from the sequential loss of the butyl chains
as butene (CaHs, 56 Da).[1] This proceeds via a four-membered transition state hydrogen
transfer (often termed a McLafferty-like rearrangement in ethers).

o First Butene Loss (m/z 267 - 211):
o One butoxy group undergoes rearrangement, transferring a

-hydrogen to the ether oxygen and expelling neutral butene.[1]

o Fragment:[M - CaHs]* at m/z 211.

o Note: The para-butoxy group is sterically unhindered and likely fragments first, though
ortho fragmentation is also possible.[1]

e Second Butene Loss (m/z 211 - 155):
o The remaining butoxy group undergoes the same rearrangement.
o Fragment:[M - 2(CaHs)]* at m/z 155.

o Significance: This ion corresponds to the 2-nitrohydroquinone radical cation (or isomer). It
is often the Base Peak (100% intensity) or a major peak in the spectrum.[2][6][8]

The Ortho-Effect (Diagnostic Pathway)
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The nitro group at position 2 is ortho to the butoxy group at position 1. This proximity facilitates
a specific "Ortho Effect" rearrangement distinct from standard ether cleavage.[1]

» Mechanism: The oxygen of the nitro group abstracts a hydrogen from the

-carbon of the butoxy chain, leading to the elimination of the alkyl chain as an aldehyde or
radical, or loss of OH.

e Diagnostic lon:Loss of OH (M - 17) at m/z 250.

o While less abundant than the alkene loss, the presence of an [M-17]* peak is a definitive
marker for ortho-substituted nitroaromatics.[1] Meta and para isomers do not show this
loss.

Deep Fragmentation (Low Mass Region)

Once the alkyl chains are stripped, the nitro-aromatic core degrades:

e Loss of NOz (m/z 155 - 109): The m/z 155 ion loses the nitro group (46 Da) to form the
dihydroxybenzene radical cation (m/z 109).

e Loss of NO (m/z 155 - 125): A characteristic nitro rearrangement yielding a phenoxy-type
ion.

Visualizing the Fragmentation Pathway[7]

The following diagram maps the causal relationships between the molecular structure and the
observed spectral peaks.
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Molecular lon (M+)
m/z 267

[C14H21NOA4]+

- OH (17 Da)
(Ortho-Nitro specific)

- C4H8 (56 Da)
(McLafferty-like)

Ortho Effect Mono-Butoxy Loss
m/z 250 m/z 211
[M - OH]+ [M - C4H8]+

- C4H8 (56 Da)
(Sequential loss)

Base Peak Candidate
m/z 155

[M - 2(C4H8)]+
(Nitrohydroquinone ion)

/ \
/ \
/- NO2 (46 Da)‘ NO (30 Da)

4 1

Core Ring Phenoxy lon
m/z 109 m/z 125
[C6HB0O2]+ [M - 2(C4H8) - NOJ+

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree for 1,4-Dibutoxy-2-nitrobenzene showing major
competing pathways.

Summary of Diagnostic lons

Use this table to validate the identity of the compound in experimental spectra.
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Relative Intensity ] Structural
m/z Value lon Identity o
(Est.) Significance
Molecular lon.
267 Low (<5%) [M]* _
Confirms MW.
Ortho-Effect Marker.
250 Low-Medium [M - OH]* Confirms Nitro is ortho
to Butoxy.
Loss of one butyl
211 Medium-High [M - CaHs]™* chain (alkene
elimination).
Core nitro-aromatic
155 High / Base Peak [M - 2(CaHs)]* skeleton. Loss of both

chains.

Hydroquinone radical
109 Medium [CeHeO2]* cation (Loss of NO2
from m/z 155).

Butyl carbocation

57 Medium [CaHo]* (Standard alky!l
fragment).
) Allyl cation (Fragment
41 High [CsHs]*

of the butyl chain).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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